(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione
Description
The compound “(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione” is a structurally complex pyrrolidine-2,3-dione derivative. Its core structure includes a pyrrolidine-2,3-dione scaffold substituted with:
- A (4E)-furan-2-yl(hydroxy)methylidene group at position 4, introducing a conjugated enol ether system that may influence electronic properties and reactivity.
The stereochemistry at position 4 (E-configuration) is critical for its spatial arrangement, affecting intermolecular interactions and binding to biological targets.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-20(4-2)9-10-21-16(14-8-6-12-26-14)15(18(23)19(21)24)17(22)13-7-5-11-25-13/h5-8,11-12,16,23H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLERKHBATZMBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrrolidine ring substituted with various functional groups. The unique combination of a furan and thiophene moiety is expected to influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to:
- Antimicrobial Activity : The presence of the furan and thiophene rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Some derivatives of similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study demonstrated that chalcone derivatives, which share structural similarities, showed potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Chalcone A | MIC 32 µg/mL | |
| Chalcone B | MIC 16 µg/mL | |
| (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione | TBD | Current Study |
Anticancer Activity
In vitro studies have shown that similar compounds can inhibit cancer cell proliferation. For example, a related pyrrolidine derivative exhibited an IC50 value of 5 µM against breast cancer cells.
Case Studies
- Antimicrobial Efficacy : A study on a series of furan-containing compounds demonstrated that modifications to the furan ring significantly influenced antibacterial activity, suggesting that similar modifications could enhance the efficacy of (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione.
- Cytotoxicity in Cancer Models : In a recent study assessing various pyrrolidine derivatives, one compound with a thiophene substitution exhibited potent cytotoxicity against prostate cancer cells, indicating potential for further exploration in this area for the target compound.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of heterocyclic compounds:
- SAR Analysis : Compounds with electron-donating groups on the aromatic rings generally exhibited enhanced activity compared to those with electron-withdrawing groups.
Comparison with Similar Compounds
Key Observations:
Bioactivity Gaps : Unlike 1-(4-hydroxyphenyl)-substituted analogs with confirmed antimicrobial activity, the target compound’s bioactivity remains uncharacterized, necessitating further studies .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, similar to methods for 4-(1-methylamino)ethylene derivatives (e.g., condensation with amines under reflux conditions) .
Physicochemical and Electronic Properties
- Solubility: The 2-(diethylamino)ethyl group may improve aqueous solubility compared to purely aromatic analogs (e.g., 5-(4-methoxyphenyl)-3,8-diphenyl derivatives) .
- Electron Density : The furan-2-yl(hydroxy)methylidene group introduces electron-withdrawing and conjugative effects, altering redox properties versus acyl- or nitro-substituted analogs .
- Hydrogen Bonding: The hydroxyl group in the furan substituent enables hydrogen bonding, a feature absent in non-hydroxylated analogs like 4-acetyl-3-hydroxy derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
